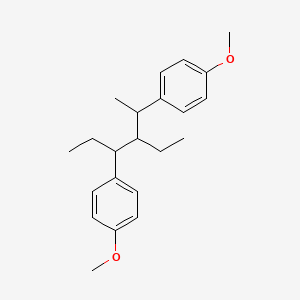
Ambroxol Cyclic Impurity-d5 Dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ambroxol Cyclic Impurity-d5 Dihydrochloride is a labeled impurity of Ambroxol, a drug commonly used as a mucolytic agent to treat respiratory diseases. This compound is specifically used in research to study the metabolic pathways and pharmacokinetics of Ambroxol. Its molecular formula is C14H15D5Br2Cl2N2O, and it has a molecular weight of 468.07 .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ambroxol Cyclic Impurity-d5 Dihydrochloride involves the incorporation of deuterium atoms into the Ambroxol molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The specific synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer. common methods include the use of deuterated reagents and catalysts under controlled conditions to ensure the selective incorporation of deuterium .
Industrial Production Methods
Industrial production of this compound is carried out in specialized facilities equipped to handle isotopic labeling. The process involves large-scale synthesis using deuterated starting materials and reagents. Quality control measures are implemented to ensure the purity and consistency of the final product. The compound is then purified and characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry .
化学反应分析
Types of Reactions
Ambroxol Cyclic Impurity-d5 Dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinazolinone derivatives.
Reduction: Reduction reactions can convert the compound back to its parent form or other reduced derivatives.
Substitution: Halogen atoms in the molecule can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium iodide in acetone (Finkelstein reaction) are employed for halogen exchange.
Major Products Formed
The major products formed from these reactions include various quinazolinone derivatives, reduced forms of the compound, and substituted analogs. These products are often characterized using NMR spectroscopy and mass spectrometry to confirm their structures.
科学研究应用
Ambroxol Cyclic Impurity-d5 Dihydrochloride has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry to study the metabolic pathways of Ambroxol.
Biology: Employed in biological studies to investigate the pharmacokinetics and metabolism of Ambroxol in vivo.
Medicine: Utilized in clinical research to understand the drug’s behavior in the human body and to develop improved formulations.
作用机制
The mechanism of action of Ambroxol Cyclic Impurity-d5 Dihydrochloride is similar to that of Ambroxol. It acts by breaking down mucus in the respiratory tract, making it easier to expel. The compound targets the mucous glands and cilia in the respiratory tract, enhancing their activity and promoting mucus clearance. The deuterium labeling allows researchers to track the compound’s distribution and metabolism in the body, providing valuable insights into its pharmacokinetics .
相似化合物的比较
Similar Compounds
Ambroxol: The parent compound, used as a mucolytic agent.
Bromhexine: Another mucolytic agent with a similar structure and function.
N-acetylcysteine: A mucolytic agent with a different mechanism of action but similar therapeutic use.
Uniqueness
Ambroxol Cyclic Impurity-d5 Dihydrochloride is unique due to its deuterium labeling, which allows for detailed metabolic studies. This labeling provides a distinct advantage in research, as it enables the tracking of the compound’s behavior in biological systems without altering its pharmacological properties .
属性
IUPAC Name |
1,2,2,6,6-pentadeuterio-4-(6,8-dibromo-2,4-dihydro-1H-quinazolin-3-yl)cyclohexan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18Br2N2O/c15-10-5-9-7-18(8-17-14(9)13(16)6-10)11-1-3-12(19)4-2-11/h5-6,11-12,17,19H,1-4,7-8H2/i3D2,4D2,12D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJOQVCHLLULVGK-KKMRROIFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1N2CC3=C(C(=CC(=C3)Br)Br)NC2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(CC(CC(C1([2H])O)([2H])[2H])N2CC3=C(C(=CC(=C3)Br)Br)NC2)[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18Br2N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-[(2S)-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-yl]-2-hydroxyethyl 4-methylbenzene-1-sulfonate](/img/structure/B588461.png)


![N-[2-(Propan-2-yl)phenyl]methanediimine](/img/structure/B588473.png)

![3-Des[2-(Dimethylamino)ethyl] Zolmitriptan 3-Acetic Acid Methyl Ester](/img/structure/B588475.png)

